molecular formula C8H8BrF3N2 B1289047 3-bromo-N,N-dimethyl-5-(trifluoromethyl)pyridin-2-amine CAS No. 216765-95-6

3-bromo-N,N-dimethyl-5-(trifluoromethyl)pyridin-2-amine

Cat. No.: B1289047
CAS No.: 216765-95-6
M. Wt: 269.06 g/mol
InChI Key: FUNDGOBXPPEITN-UHFFFAOYSA-N
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Description

3-bromo-N,N-dimethyl-5-(trifluoromethyl)pyridin-2-amine is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom at the third position, a trifluoromethyl group at the fifth position, and a dimethylamine group at the second position of the pyridine ring

Scientific Research Applications

3-bromo-N,N-dimethyl-5-(trifluoromethyl)pyridin-2-amine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: It serves as an intermediate in the synthesis of drugs targeting specific biological pathways.

    Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N,N-dimethyl-5-(trifluoromethyl)pyridin-2-amine typically involves the bromination of 5-trifluoromethyl-pyridin-2-yl-dimethyl-amine. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS). The reaction is usually performed in an inert solvent like dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled conditions. The use of automated systems ensures consistent product quality and high yield. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N,N-dimethyl-5-(trifluoromethyl)pyridin-2-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.

    Reduction Reactions: The trifluoromethyl group can be reduced under specific conditions to form difluoromethyl or monofluoromethyl derivatives.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride (NaH), potassium tert-butoxide (KOtBu), or lithium diisopropylamide (LDA) are commonly used.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄) or diisobutylaluminum hydride (DIBAL-H) are used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation reactions produce N-oxides.

Mechanism of Action

The mechanism of action of 3-bromo-N,N-dimethyl-5-(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups enhance the compound’s ability to bind to enzymes or receptors, thereby modulating their activity. The dimethylamine group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (3-Bromo-5-trifluoromethyl-pyridin-2-yl)methanol
  • (3-Bromo-5-trifluoromethyl-pyridin-2-yl)oxybenzonitrile

Uniqueness

Compared to similar compounds, 3-bromo-N,N-dimethyl-5-(trifluoromethyl)pyridin-2-amine is unique due to the presence of the dimethylamine group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and reactivity, making it a valuable intermediate in various synthetic applications.

Properties

IUPAC Name

3-bromo-N,N-dimethyl-5-(trifluoromethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrF3N2/c1-14(2)7-6(9)3-5(4-13-7)8(10,11)12/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUNDGOBXPPEITN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=N1)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801206552
Record name 3-Bromo-N,N-dimethyl-5-(trifluoromethyl)-2-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801206552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

216765-95-6
Record name 3-Bromo-N,N-dimethyl-5-(trifluoromethyl)-2-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=216765-95-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-N,N-dimethyl-5-(trifluoromethyl)-2-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801206552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Chloro-3-bromo-5-trifluoromethylpyridine (509 mg, 1.95 mmol) was treated with ethanolic dimethylamine solution (10 ml) and heated at reflux for 2 hrs before being concentrated. The residue was partitioned between water (10 ml) and ethyl acetate (10 ml), and the organic phase washed with brine (10 ml) and dried (Na2SO4). The solution was then concentrated to give the product as a yellow oil (430 mg, 82% yield).
Quantity
509 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Yield
82%

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